

An In-depth Technical Guide to Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-methoxy-6-methylbenzoate

Cat. No.: B1297912

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **Methyl 2-methoxy-6-methylbenzoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that while detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates the available information and provides context based on related compounds and established chemical principles.

Chemical and Physical Properties

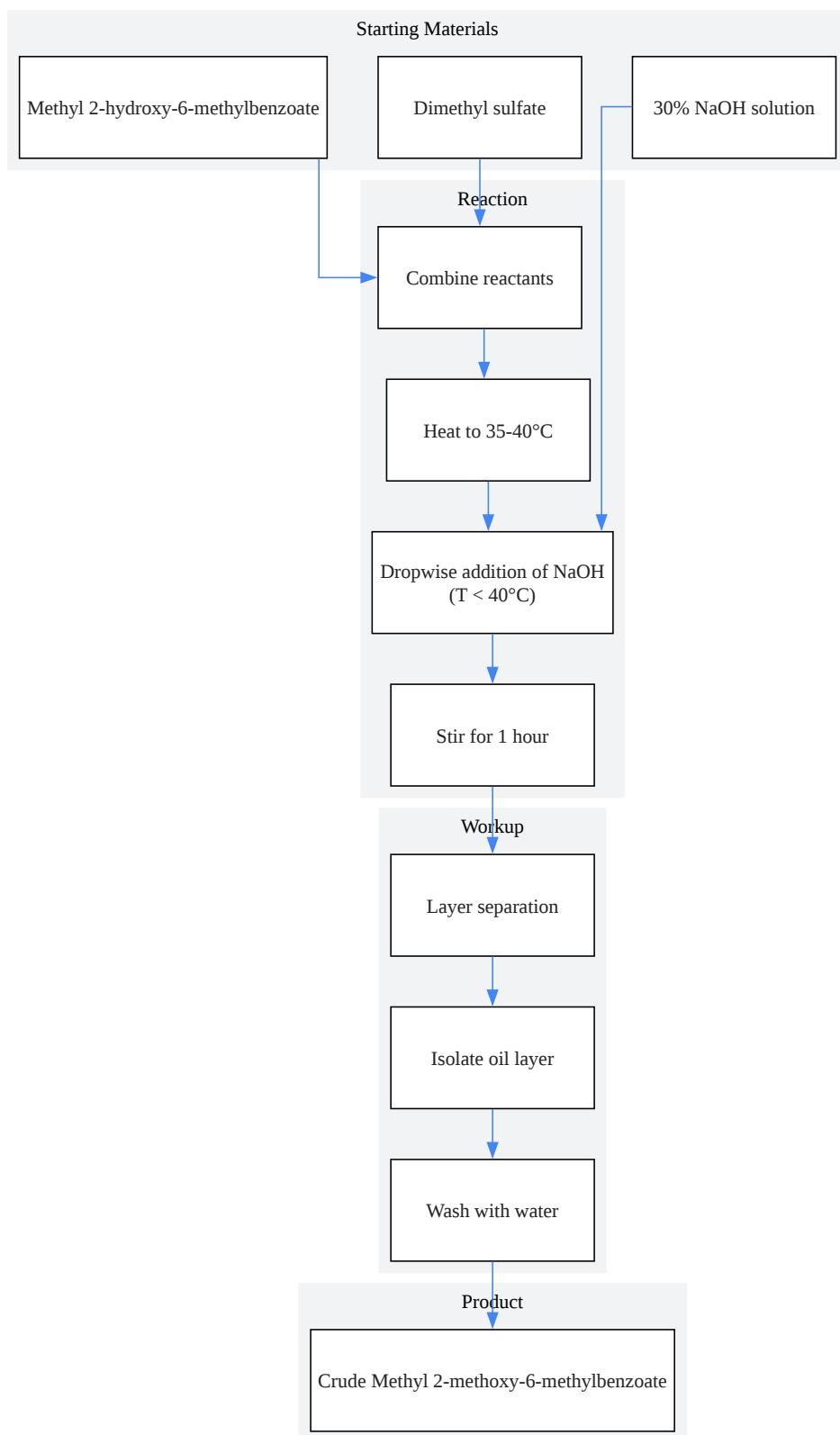
Methyl 2-methoxy-6-methylbenzoate is an organic compound characterized by a benzene ring substituted with a methyl ester group, a methoxy group, and a methyl group at positions 1, 2, and 6, respectively.^[1] Its structural features suggest it is likely a colorless to pale yellow liquid with an aromatic odor, soluble in organic solvents, and having limited solubility in water. ^[1]

The following table summarizes the key identifiers and physical properties of **Methyl 2-methoxy-6-methylbenzoate**.

Property	Value	Source(s)
IUPAC Name	Methyl 2-methoxy-6-methylbenzoate	[2]
CAS Number	79383-44-1	[2]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2]
Molecular Weight	180.20 g/mol	[2]
Appearance	Colorless to pale yellow liquid with a pleasant, aromatic odor	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water	[1]
Storage	Store in a refrigerator (2-8°C) for long-term storage	[2]

Experimental Protocols: Synthesis of Methyl 2-methoxy-6-methylbenzoate

The synthesis of **Methyl 2-methoxy-6-methylbenzoate** can be achieved through the methylation of its precursor, Methyl 2-hydroxy-6-methylbenzoate. A detailed experimental protocol, as described in patent literature, is provided below.[\[3\]](#)


Reaction: Methylation of Methyl 2-hydroxy-6-methylbenzoate

- Materials:
 - Crude Methyl 2-hydroxy-6-methylbenzoate (125 g)
 - Dimethyl sulfate (50.5 g, 1.6 eq.)
 - 30% Sodium hydroxide solution (93.5 g, 2.8 eq.)
 - Water

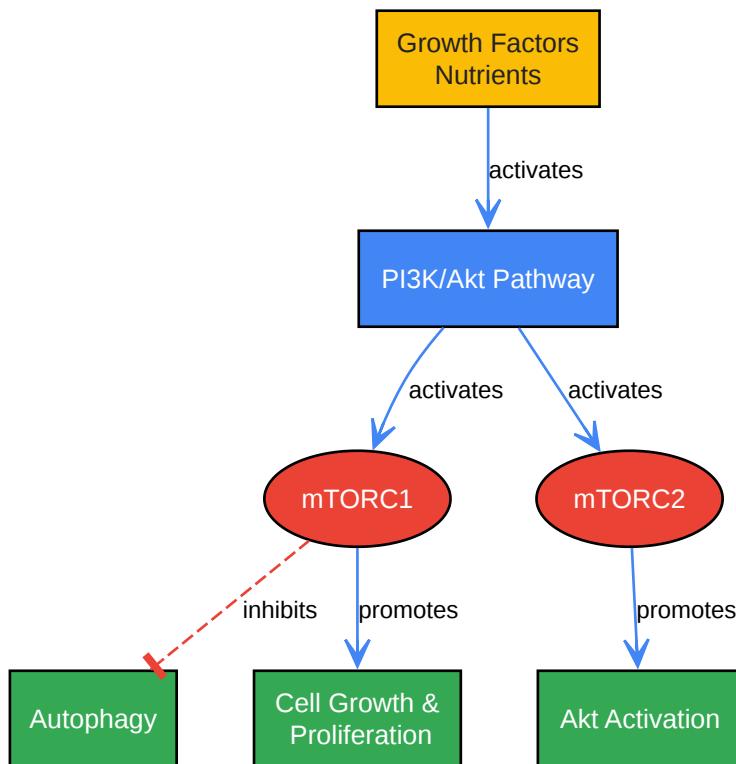
- Procedure:

- To the crude Methyl 2-hydroxy-6-methylbenzoate, add dimethyl sulfate.
- Heat the mixture to 35-40°C.
- Slowly add the 30% sodium hydroxide solution dropwise, ensuring the temperature does not exceed 40°C.
- After the addition is complete, continue stirring the reaction mixture for 1 hour until the reaction is complete.
- Allow the mixture to stand and separate into layers.
- Separate the oil layer.
- Wash the oil layer with water to obtain the crude product of **Methyl 2-methoxy-6-methylbenzoate** (126 g).[\[3\]](#)

The following diagram illustrates the workflow for the synthesis of **Methyl 2-methoxy-6-methylbenzoate**.

[Click to download full resolution via product page](#)**Synthesis workflow for Methyl 2-methoxy-6-methylbenzoate.**

Potential Applications in Drug Development and Signaling Pathways


While direct applications of **Methyl 2-methoxy-6-methylbenzoate** in drug development are not extensively documented, the structural motifs of methoxy and methyl groups on an aromatic scaffold are of significant interest in medicinal chemistry. Research on resveratrol derivatives has shown that the introduction of such functional groups can enhance biological activity. Specifically, these modifications have been found to stabilize the binding of compounds to the mammalian target of rapamycin (mTOR), a crucial protein in cell signaling.

The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.^{[4][5]} It integrates signals from growth factors, nutrients, and cellular energy status.^[6] mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets and functions.^[7] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders.^[8]

One of the key functions of mTOR is the inhibition of autophagy, a cellular process for the degradation and recycling of cellular components.^{[9][10]} When mTOR is active, it suppresses autophagy. Conversely, inhibition of mTOR can induce autophagy, which is a therapeutic strategy being explored for certain cancers to promote cancer cell death.^[7] The potential for **Methyl 2-methoxy-6-methylbenzoate** to interact with the mTOR pathway, based on its chemical structure, makes it a compound of interest for further investigation in this area.

The diagram below provides a simplified representation of the mTOR signaling pathway and its role in the regulation of autophagy.

[Click to download full resolution via product page](#)

Simplified mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 79383-44-1: Benzoic acid, 2-methoxy-6-methyl-, methyl ... [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]

- 7. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-methoxy-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297912#methyl-2-methoxy-6-methylbenzoate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com